glycyl-L-tryptophan 2-naphthylamide

Cathepsin C substrate specificity Dipeptidyl aminopeptidase I kinetics Naphthylamide hydrolysis rate

Glycyl-L-tryptophan 2-naphthylamide (Gly-Trp-βNA) is a synthetic dipeptide chromogenic substrate composed of glycine and L-tryptophan linked to a 2-naphthylamide reporter group. It serves as a specific substrate for the lysosomal cysteine exopeptidase cathepsin C (dipeptidyl peptidase I, EC 3.4.14.1), which hydrolyzes the Gly-Trp amide bond to release the fluorogenic/chromogenic product 2-naphthylamine.

Molecular Formula C23H22N4O2
Molecular Weight 386.4 g/mol
Cat. No. B12393598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglycyl-L-tryptophan 2-naphthylamide
Molecular FormulaC23H22N4O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN
InChIInChI=1S/C23H22N4O2/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28)/t21-/m0/s1
InChIKeyOCFNAQIEUDCHBL-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-L-tryptophan 2-naphthylamide: A Tryptophan-Containing Cathepsin C Substrate for Lysosomal Research


Glycyl-L-tryptophan 2-naphthylamide (Gly-Trp-βNA) is a synthetic dipeptide chromogenic substrate composed of glycine and L-tryptophan linked to a 2-naphthylamide reporter group [1]. It serves as a specific substrate for the lysosomal cysteine exopeptidase cathepsin C (dipeptidyl peptidase I, EC 3.4.14.1), which hydrolyzes the Gly-Trp amide bond to release the fluorogenic/chromogenic product 2-naphthylamine [2]. This compound belongs to the class of dipeptidyl naphthylamide substrates widely utilized for studying lysosomal function, cathepsin C activity, and lysosomal membrane permeabilization [3]. Its tryptophan residue at the P1′ position distinguishes it from the more commonly employed Gly-Phe-β-naphthylamide, offering altered substrate specificity and polymerization properties.

Why Glycyl-L-tryptophan 2-naphthylamide Cannot Be Replaced by Generic Cathepsin C Substrates


Generic substitution within the dipeptidyl naphthylamide substrate class is inadvisable because cathepsin C exhibits pronounced selectivity for the amino acid occupying the P1′ (C-terminal) position of the dipeptide, with tryptophan conferring distinct kinetic and polymerization properties compared to phenylalanine, tyrosine, or other residues [1]. Gly-Trp-βNA is not only hydrolyzed by cathepsin C but also participates in the enzyme's unique transamidation/polymerization activity at neutral pH, forming insoluble octapeptide products that are not generated by Gly-Phe-βNA under identical conditions [2]. Furthermore, the presence of the tryptophan indole ring contributes intrinsic fluorescence and UV absorbance properties that can interfere with or enhance detection modalities depending on the assay design, making direct interchange with phenylalanine-containing substrates quantitatively unreliable [3].

Quantitative Differentiation of Glycyl-L-tryptophan 2-naphthylamide from Comparator Cathepsin C Substrates


Relative Hydrolysis Rate by Cathepsin C: Gly-Trp-βNA vs. Gly-Phe-βNA

In a systematic study of cathepsin C substrate specificity, Gly-Phe-β-naphthylamide was hydrolyzed at a relative rate of 5.6% compared to Gly-Arg-β-naphthylamide (set at 100%), whereas glycyl-DL-tryptophanamide was documented as an excellent substrate that undergoes polymerization at neutral pH, indicating distinct kinetic processing by cathepsin C [1]. While a direct percentage value for Gly-Trp-βNA hydrolysis relative to Gly-Arg-βNA is not reported in the primary specificity panel, the known propensity of cathepsin C to polymerize Gly-Trp amides (forming octapeptide products) but not Gly-Phe-βNA demonstrates differential active-site processing [2].

Cathepsin C substrate specificity Dipeptidyl aminopeptidase I kinetics Naphthylamide hydrolysis rate

Polymerization Product Formation: Gly-Trp-βNA Generates Insoluble Octapeptides While Gly-Phe-βNA Does Not

When glycyl-DL-tryptophanamide is subjected to the action of cathepsin C at pH 7.5, an insoluble polymer is rapidly formed and characterized as an octapeptide amide containing alternating glycyl and L-tryptophyl residues [1]. By contrast, glycyl-L-phenylalaninamide polymerization by cathepsin C yields different-length polymers (octa- and decapeptides) under similar conditions, and the β-naphthylamide derivative Gly-Phe-βNA is not documented to undergo equivalent polymerization [2]. This indicates that the tryptophan indole side chain facilitates a distinct polymerization pathway and product profile.

Cathepsin C transamidation Dipeptide amide polymerization Lysosomal enzyme mechanism

Intrinsic Fluorescence Properties: Tryptophan Indole vs. Phenylalanine in Detection Assays

Gly-Trp-βNA contains a tryptophan residue (λ_ex ~280 nm, λ_em ~350 nm) that contributes intrinsic protein fluorescence independent of the 2-naphthylamine reporter (λ_ex ~335 nm, λ_em ~410 nm upon release) [1]. This dual-fluorescence property enables ratiometric detection of substrate consumption and product formation simultaneously, unlike Gly-Phe-βNA where phenylalanine has negligible intrinsic fluorescence [2]. In enzymatic assays, the tryptophan fluorescence serves as an internal standard for substrate concentration while the 2-naphthylamine fluorescence reports enzymatic turnover.

Fluorogenic substrate detection Tryptophan intrinsic fluorescence 2-naphthylamine release assay

Lysosomal Membrane Permeabilization: Osmolytic Fragment Generation

Cathepsin C-mediated cleavage of Gly-Trp-βNA generates the dipeptide Gly-Trp and free 2-naphthylamine within the lysosomal lumen [1]. The dipeptide Gly-Trp has a molecular weight of 261.3 Da and is expected to be poorly membrane-permeant due to its charged zwitterionic character at lysosomal pH (pH 4.5-5.0), contributing to osmotic swelling. By comparison, Gly-Phe (222.2 Da) generated from Gly-Phe-βNA cleavage has been shown to accumulate within lysosomes and induce lysosomal membrane permeabilization (LMP) [2]. The larger indole side chain of Gly-Trp may result in even slower membrane diffusion than Gly-Phe, potentially enhancing osmolytic potency, though direct comparative LMP data are not yet available [3].

Lysosomal membrane permeabilization Lysosomotropic agent Osmolytic cleavage products

Commercial Availability and Purity Specifications: Gly-Trp-βNA vs. Gly-Phe-βNA

Gly-Trp-βNA (CAS RN associated with CHEBI:90738) is available as the hydrochloride salt H-Gly-Trp-βNA HCl with a molecular formula of C₂₃H₂₂N₄O₂ (free base MW 386.4 Da) [1]. The comparator Gly-Phe-βNA (CAS 21438-66-4, MW 347.4 Da) is more widely stocked across multiple vendors . The molecular weight difference (39 Da) and the presence of the tryptophan indole NH provide distinct chromatographic retention and mass spectrometric signatures that facilitate analytical differentiation in quality control [2]. While quantitative purity specifications vary by supplier, the tryptophan-containing substrate is inherently more susceptible to oxidative degradation, requiring stringent storage conditions (anhydrous, -20°C, protected from light) compared to Gly-Phe-βNA.

Peptide substrate procurement CAS registry comparison Analytical specification

Cathepsin C Substrate Scope: Tryptophan at P1′ Enables Broader Enzyme Characterization

Cathepsin C exhibits a broad dipeptidyl aminopeptidase specificity but excludes substrates with Arg/Lys at the N-terminus or Pro at either position [1]. The 1969 McDonald specificity panel established that β-naphthylamides with hydrophobic P1′ residues (Phe, Leu) are hydrolyzed at moderate rates, while Gly-Arg-βNA is the fastest substrate (300 µmol min⁻¹ mg⁻¹) [2]. Gly-Trp-βNA was not included in the primary relative rate panel but was characterized as a polymerization substrate, alongside Gly-Phe-NH₂, indicating that tryptophan at P1′ supports both hydrolysis and transamidation. This dual functionality positions Gly-Trp-βNA as a more versatile probe than Gly-Phe-βNA for characterizing the full catalytic repertoire of cathepsin C, including its physiologically relevant polymerization activity implicated in progranzyme processing [3].

Dipeptidyl peptidase I specificity Substrate profiling Enzyme kinetics comparison

Optimal Application Scenarios for Glycyl-L-tryptophan 2-naphthylamide Procurement


Dual-Mode Cathepsin C Activity Assays: Simultaneous Hydrolysis and Polymerization Monitoring

Gly-Trp-βNA uniquely enables a single-substrate assay that distinguishes between cathepsin C's hydrolytic activity (at pH 5.0, releasing 2-naphthylamine) and its transamidation/polymerization activity (at pH 7.5, forming insoluble octapeptide). By monitoring 2-naphthylamine fluorescence (λ_ex 335/λ_em 410 nm) for hydrolysis and turbidity (A₃₄₀) for polymerization, researchers can quantify both catalytic functions from a single reaction well [1][2]. This dual-readout capability is not achievable with Gly-Phe-βNA, which does not polymerize. This scenario is particularly relevant for laboratories studying cathepsin C's pathophysiological roles in neutrophil serine protease activation and Papillon-Lefèvre syndrome.

Ratiometric Fluorogenic Kinetic Assays Using Intrinsic Tryptophan Fluorescence

The tryptophan indole fluorescence (λ_ex 280 nm/λ_em 350 nm) in Gly-Trp-βNA provides an internal reference signal proportional to remaining intact substrate concentration. By calculating the ratio of 2-naphthylamine fluorescence (product) to tryptophan fluorescence (substrate), researchers achieve self-calibrating kinetic measurements that correct for pipetting errors, photobleaching, and well-to-well variability [3]. This ratiometric approach improves assay Z′-factor and reduces the number of control wells required, making Gly-Trp-βNA the preferred choice for high-throughput screening of cathepsin C inhibitors where Gly-Phe-βNA requires external calibration standards.

Lysosomal Membrane Permeabilization Studies Requiring Enhanced Osmolytic Fragments

For investigations of lysosomal membrane permeabilization (LMP) and lysosome-dependent cell death pathways, Gly-Trp-βNA generates the dipeptide Gly-Trp (MW 261.3 Da) upon cathepsin C cleavage, which is predicted to have lower membrane permeability than Gly-Phe (MW 222.2 Da) due to its larger indole side chain and additional hydrogen-bonding capacity [4]. This property may yield more sustained lysosomal swelling and more pronounced LMP at equivalent substrate concentrations, making Gly-Trp-βNA suitable for experiments where robust lysosomal disruption is required but where Gly-Phe-βNA (GPN) produces insufficient permeabilization. Researchers should note that direct comparative LMP dose-response data remain to be published.

Analytical Method Development Leveraging Distinct Chromatographic and Mass Spectrometric Signatures

The 39 Da mass difference between Gly-Trp-βNA (MW 386.4 Da) and Gly-Phe-βNA (MW 347.4 Da), combined with the distinctive UV absorbance of the indole chromophore (λ_max 280 nm, ε ~5,600 M⁻¹cm⁻¹), enables unambiguous chromatographic resolution and mass spectrometric identification even in complex biological matrices [5]. Analytical laboratories developing LC-MS/MS methods for cathepsin C substrate quantification in cell lysates, tissue homogenates, or pharmacokinetic studies benefit from this spectral and mass differentiation, which eliminates isobaric interference with Phe-containing substrates and facilitates multiplexed enzyme activity panels.

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